Physcion 8-gentiobioside
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Overview
Description
Physcion 8-gentiobioside is a disaccharide derivative, a monohydroxyanthraquinone, and a gentiobioside . It is an anthraquinone glycoside isolated from rhubarb roots . Its molecular formula is C28H32O15 .
Synthesis Analysis
This compound is synthesized from emodin, a polyketide synthase (PKS) in emodin biosynthesis. A distinct O-methyltransferase (OMT) named AcOMT is responsible for transferring a methyl group to C-6 hydroxyl of emodin to form physcion .Molecular Structure Analysis
The molecular structure of this compound consists of 28 carbon atoms, 32 hydrogen atoms, and 15 oxygen atoms . Its average mass is 608.545 Da and its monoisotopic mass is 608.174133 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C28H32O15 . Its average mass is 608.545 Da and its monoisotopic mass is 608.174133 Da .Properties
CAS No. |
84268-38-2 |
---|---|
Molecular Formula |
C28H32O15 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H32O15/c1-9-3-11-17(13(30)4-9)22(34)18-12(19(11)31)5-10(39-2)6-14(18)41-28-26(38)24(36)21(33)16(43-28)8-40-27-25(37)23(35)20(32)15(7-29)42-27/h3-6,15-16,20-21,23-30,32-33,35-38H,7-8H2,1-2H3 |
InChI Key |
YMXXCMGLMRYEQD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H](C([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |
Synonyms |
physcion diglucoside |
Origin of Product |
United States |
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